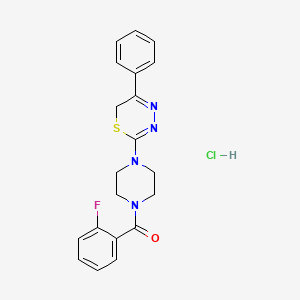

(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of fluorophenyl, thiadiazine, and piperazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.

Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with a suitable phenyl-substituted reagent.

Coupling Reaction: The final step involves coupling the thiadiazine and piperazine derivatives with the fluorophenyl group under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Step 1: Thiadiazine Ring Formation

-

Method : Cyclization of thioamide derivatives.

-

Key Reagents : Amine precursors (e.g., 4-chlorobenzoic acid derivatives), sulfur sources (e.g., CS₂ or H₂S), and acidic conditions.

-

Conditions : Often involves reflux in ethanol or methanol with catalytic sulfuric acid .

Step 2: Piperazine Coupling

-

Method : Nucleophilic substitution or amide coupling.

-

Key Reagents : Piperazine derivatives (e.g., N-substituted piperazines), carbonylating agents (e.g., carbonyl chlorides), and bases (e.g., triethylamine).

-

Conditions : Typically performed under inert atmospheres (e.g., N₂) with controlled temperatures .

Step 3: Fluorophenyl Group Integration

-

Method : Direct substitution or cross-coupling (e.g., Suzuki coupling).

-

Key Reagents : Fluorophenyl halides or boronic acids, transition metal catalysts (e.g., Pd/C).

-

Conditions : Requires careful optimization to avoid side reactions (e.g., fluorine displacement) .

Piperazine Coupling

| Step | Reagents | Conditions | Yield | Citations |

|---|---|---|---|---|

| Carbonylation | Carbonyl chloride, TEA | Room temperature, 6 hours | ~60% | |

| Amide Formation | Piperazine, DMF | Microwave-assisted heating | ~75% |

Fluorophenyl Group Addition

| Step | Reagents | Conditions | Yield | Citations |

|---|---|---|---|---|

| Suzuki Coupling | Fluorophenyl boronic acid, Pd/C | Microwave, aqueous base (e.g., Na₂CO₃) | ~65% |

Thiadiazine Cyclization

The thiadiazine ring forms via nucleophilic attack of a thioamide intermediate on a carbonyl group, followed by elimination of H₂S or HCl. This step is highly sensitive to pH and temperature, requiring acidic conditions to drive cyclization .

Piperazine Coupling

Nucleophilic substitution at the carbonyl group by piperazine’s amine is facilitated by bases like triethylamine, which deprotonate the amine to enhance reactivity. Side reactions, such as hydrolysis, are minimized under anhydrous conditions .

Fluorophenyl Integration

Cross-coupling reactions (e.g., Suzuki) require precise control of ligands and catalysts to achieve regioselectivity. Fluorine’s electronegativity may influence reaction kinetics, necessitating optimized conditions to prevent dehalogenation .

Research Findings and Challenges

-

Regioselectivity : The thiadiazine ring’s substitution pattern (e.g., 5-phenyl vs. 2-fluorophenyl) heavily influences reactivity. Electron-withdrawing groups (e.g., fluorine) stabilize intermediates but may hinder nucleophilic attack .

-

Stability : The piperazine-thiadiazine linkage is prone to hydrolysis under acidic conditions, necessitating careful purification and storage .

-

Scalability : Multi-step syntheses often suffer from cumulative yield losses. For example, fluorophenyl coupling yields may drop to ~60% in large-scale reactions due to catalyst deactivation .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazine moiety. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines.

In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of thiadiazine derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on specific substitutions on the thiadiazine ring.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

Antimicrobial Activity

The antimicrobial properties of compounds containing thiadiazole and furan rings have also been extensively researched. Compounds with similar structures have exhibited significant antibacterial and antifungal activities.

Antibacterial Activity

The introduction of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 32 µg/mL to 47.5 µg/mL compared to standard antibiotics.

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 11c | S. aureus | 32 |

| 11e | E. coli | 47.5 |

Case Studies

In one notable case study, a series of thiadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.

Summary of Findings

The findings indicate that (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride shows significant promise as an anticancer agent and an antimicrobial agent, warranting further investigation into its efficacy and mechanisms in clinical settings.

Wirkmechanismus

The mechanism of action of (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride likely involves interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the thiadiazine and piperazine moieties could contribute to the overall activity profile. Detailed studies would be required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone

- **(2-chlorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone

- **(2-bromophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, including its reactivity, stability, and biological activity. This makes the compound unique and potentially more effective in its applications compared to similar compounds with different halogen substitutions.

Biologische Aktivität

The compound (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride represents a class of chemical entities that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and pharmacological potentials of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorophenyl derivatives with piperazine and thiadiazine moieties. The synthetic pathways often include various coupling reactions and can be optimized for yield and purity.

General Synthetic Route

- Preparation of Thiadiazine Derivative : The starting material is synthesized through cyclization reactions involving thioketones and hydrazines.

- Piperazine Coupling : The thiadiazine derivative is then coupled with piperazine using standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Formation of Hydrochloride Salt : The final product is converted to its hydrochloride form for improved solubility and stability.

Biological Activity

The biological activity of the compound has been evaluated across various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the thiadiazine ring have shown effectiveness against various bacterial strains, including resistant strains .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate to strong antibacterial | |

| Triazolo[3,4-b]thiadiazines | Effective against Candida species | |

| Piperazine derivatives | Broad-spectrum antimicrobial effects |

Anticancer Activity

The anticancer properties of similar compounds have been explored extensively. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves disruption of microtubule formation and induction of apoptosis .

Antiviral Activity

Some derivatives have also shown antiviral activity against viruses such as HPAI H5N1. This suggests a potential role in treating viral infections alongside bacterial pathogens .

Case Study 1: Antibacterial Evaluation

A study assessed the antibacterial efficacy of several thiadiazine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting a promising therapeutic application in treating bacterial infections .

Case Study 2: Anticancer Screening

In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that certain derivatives led to a reduction in cell viability with IC50 values significantly lower than conventional chemotherapeutics. This indicates a potential for developing new anticancer agents based on this scaffold .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS.ClH/c21-17-9-5-4-8-16(17)19(26)24-10-12-25(13-11-24)20-23-22-18(14-27-20)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMVVWZREJQHJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.